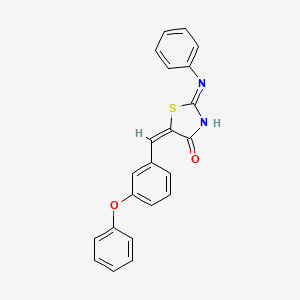![molecular formula C16H9Cl2NO4S2 B11676888 2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11676888.png)
2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid is a complex organic compound that features a thiazolidine ring, a furan ring, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.
Addition of the Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid
- 2-[(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid
Uniqueness
The uniqueness of 2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H9Cl2NO4S2 |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
2-[(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl2NO4S2/c17-10-3-1-2-9(14(10)18)11-5-4-8(23-11)6-12-15(22)19(7-13(20)21)16(24)25-12/h1-6H,7H2,(H,20,21)/b12-6+ |
Clave InChI |
MUONFKWHAMHQSG-WUXMJOGZSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676807.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11676817.png)
![{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11676819.png)
![2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11676826.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11676842.png)
![3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676849.png)
![5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
![{2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11676862.png)
![1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11676875.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676886.png)
![N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11676902.png)
![methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11676910.png)
![(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676913.png)
